4-(2-Keto-1-benzimidazolinyl)piperidine

描述

Historical Context of Benzimidazole (B57391) and Piperidine (B6355638) Scaffolds in Drug Discovery

The journey of benzimidazole in medicinal chemistry has been long and fruitful. As a privileged scaffold, its versatile biological activities have been recognized for decades. dndi.org Benzimidazole derivatives have been developed into a wide array of clinically significant drugs, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antipsychotics like risperidone. fishersci.ca The core structure of benzimidazole, with its fused benzene (B151609) and imidazole (B134444) rings, allows for diverse substitutions, leading to a broad spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. fishersci.ca

Similarly, the piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a fundamental building block in a vast number of pharmaceuticals and natural alkaloids. fda.gov Its presence is critical to the activity of numerous drugs acting on the central nervous system (CNS), such as the antipsychotic haloperidol (B65202) and the opioid analgesic fentanyl. The conformational flexibility of the piperidine ring allows it to interact with a variety of biological targets, and its basic nitrogen atom often plays a crucial role in receptor binding. fda.gov

The rationale for combining these two powerful scaffolds lies in the potential for synergistic or additive pharmacological effects. The benzimidazole moiety provides a rigid, aromatic core capable of various interactions, while the piperidine ring offers a versatile anchor for substitutions that can modulate potency, selectivity, and pharmacokinetic properties.

Significance of 4-(2-Keto-1-benzimidazolinyl)piperidine as a Core Structure in Pharmaceutical Development

The compound this compound, also known as 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, serves as a crucial intermediate and core structure in the synthesis of numerous biologically active molecules. nih.gov Its significance is underscored by its presence in the chemical structures of established drugs. For instance, it forms the core of the antipsychotic drug pimozide (B1677891) and the antiemetic domperidone (B1670879). mdpi.com The fusion of the benzimidazolone and piperidine rings creates a unique three-dimensional structure that has proven to be a successful template for designing ligands for various biological targets. This scaffold has been instrumental in the development of compounds with antihistaminic and antiallergic activities. nih.gov

The chemical versatility of the this compound core allows for modifications at the piperidine nitrogen, enabling the introduction of various substituents to fine-tune the pharmacological profile of the resulting derivatives. This adaptability has made it a focal point for the development of new chemical entities targeting a range of diseases.

Overview of Research Directions and Therapeutic Areas Explored for this Compound

The this compound scaffold has been the subject of extensive research, leading to the discovery of derivatives with a wide spectrum of therapeutic potential. Key areas of investigation include:

Anti-inflammatory and Antibacterial Agents: Researchers have synthesized novel derivatives of 4-(2-keto-1-benzimidazollinyl) piperidine and evaluated their in-vitro anti-inflammatory and antibacterial activities. Some of these compounds have shown potent anti-inflammatory effects, with one derivative exhibiting an IC50 value of 7.6±1.3 μg/ml, which is more effective than the standard drug Ibuprofen (IC50 11.2±1.9μg/mL). Additionally, certain derivatives have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Leishmanicidal and Anticancer Activity: A series of 4-(2-keto-1-benzimidazolinyl) piperidine derivatives have been synthesized and tested for their leishmanicidal and anticancer properties. Several compounds exhibited significant leishmanicidal activity, with IC50 values ranging from 7.06 ± 0.17 µg/mL to 84.6 ± 0.6 µg/mL. researchgate.net Notably, some of these derivatives also displayed cytotoxic effects against HeLa cancer cells, indicating their dual potential as both leishmanicidal and anticancer agents. researchgate.net

NLRP3 Inflammasome Inhibitors: The 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been utilized in a pharmacophore-hybridization strategy to develop novel inhibitors of the NLRP3 inflammasome. researchgate.netihmc.usnih.gov The NLRP3 inflammasome is implicated in a variety of inflammatory diseases. By modulating this scaffold, researchers have identified compounds that can inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β. researchgate.netihmc.usnih.gov

The following tables provide a summary of the research findings in these therapeutic areas.

Table 1: Anti-inflammatory and Antibacterial Activity of this compound Derivatives

| Compound | Anti-inflammatory Activity (IC50 in μg/mL) | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|---|

| Q1 | 7.6 ± 1.3 | 18 (vs. Enterococcus faecalis and Escherichia coli) |

| Q3 | 24.2 ± 0.8 (for Nitrite (B80452) accumulation) | 18 (vs. Corynebacterium diphtheriae) |

| Ibuprofen (Standard) | 11.2 ± 1.9 | Not Applicable |

| NG Methyl L-arginine acetate (B1210297) (Standard) | Similar to Q3 | Not Applicable |

Data sourced from a study on newly synthesized 4-(2-keto-1-benzimidazollinyl) piperidine derivatives.

Table 2: Leishmanicidal and Anticancer Activity of this compound Derivatives

| Compound | Leishmanicidal Activity (IC50 in µg/mL) | Anticancer Activity (Cytotoxic Effects on HeLa cells) |

|---|---|---|

| Compound 3 | Significant | Not specified |

| Compound 4 | 7.06 ± 0.17 | Significant |

| Compound 9 | Low activity | Significant |

| Compound 10 | Significant | Significant |

Data from a study on newly synthesized 4-(2-keto-1-benzimidazolinyl) piperidine and 5-chloro-1-(4-piperidyl)-2-benzimidazolinone (B195779) derivatives. researchgate.net

Table 3: NLRP3 Inflammasome Inhibitory Activity of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives

| Compound | Pyroptosis Reduction (%) at 10 µM | IL-1β Inhibition (%) at 10 µM |

|---|---|---|

| Compound 1 | 24.9 ± 6.3 | 19.4 ± 0.4 |

| Compound 16 | 37.7 ± 7.6 | 14.9 ± 8.8 |

Data from a study on the chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. researchgate.net

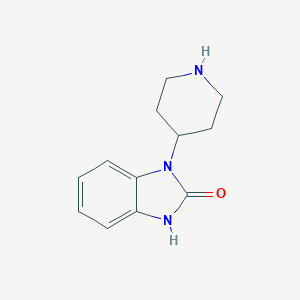

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-piperidin-4-yl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNBAMHAURJNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057679 | |

| Record name | Benzimidazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-53-7 | |

| Record name | 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2'-oxobenzimidazolin-1'-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-KETO-1-BENZIMIDAZOLINYL)PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RP0AED2PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 4-(2-Keto-1-benzimidazolinyl)piperidine

Synthesis from Piperidinols via Condensation and Functional Group Modifications

A plausible synthetic route to this compound can be conceptualized starting from a suitably substituted piperidinol. This approach would likely involve an initial N-arylation of a piperidinol derivative, followed by functional group manipulations to introduce the benzimidazolone moiety. While direct literature examples for this specific transformation are not prevalent, the general principles of N-aryl piperidine (B6355638) synthesis can be applied.

One potential strategy involves the reaction of a protected 4-aminopiperidine (B84694) with a suitable fluoro-nitro-aromatic compound, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazolone ring. For instance, N-Boc-4-aminopiperidine can undergo nucleophilic aromatic substitution with a fluoronitrobenzene derivative. The resulting nitroaniline can then be reduced, for example, via transfer hydrogenation, to the corresponding diamine. Cyclization of this diamine using a carbonylating agent like carbonyldiimidazole (CDI) or triphosgene would yield the desired benzimidazolone core attached to the protected piperidine ring. nih.govnih.gov Final deprotection of the piperidine nitrogen would afford this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | N-Boc-4-aminopiperidine, 1-fluoro-2-nitrobenzene | Base (e.g., DIPEA), Solvent (e.g., isopropanol) | tert-butyl 4-(2-nitroanilino)piperidine-1-carboxylate |

| 2 | tert-butyl 4-(2-nitroanilino)piperidine-1-carboxylate | Reducing agent (e.g., H2, Pd/C), Solvent (e.g., THF) | tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate |

| 3 | tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate | Carbonylating agent (e.g., Triphosgene, DIPEA) | tert-butyl this compound-1-carboxylate |

| 4 | tert-butyl this compound-1-carboxylate | Acid (e.g., TFA) | This compound |

This table outlines a potential synthetic pathway based on general organic synthesis principles.

Condensation of 2-aminobenzimidazole with relevant piperidine derivatives

The condensation of o-phenylenediamines with various carbonyl compounds is a fundamental method for the synthesis of benzimidazoles. nih.govsemanticscholar.org This principle can be extended to the synthesis of this compound. A plausible approach involves the reaction of an o-phenylenediamine derivative with a suitable piperidine-4-one derivative.

For example, the condensation of a protected o-phenylenediamine with N-benzyl-4-piperidone could lead to the formation of the benzimidazole (B57391) ring system. Subsequent functional group transformations would be necessary to introduce the keto group at the 2-position of the benzimidazole ring and to deprotect the piperidine nitrogen.

A more direct approach involves the cyclization of a precursor already containing the piperidine and the aniline moieties. For instance, starting from a fluoro-nitro-aromatic compound and a protected 4-aminopiperidine, the nitro group can be reduced to an amine. The resulting diamine can then be cyclized using a phosgene equivalent like triphosgene to form the benzimidazolone ring in a single step. nih.gov

Synthesis via Reaction of 1-[4-(p-fluorophenyl)-4-hydroxy-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine with Manganese Dioxide

A specific synthetic transformation leading to a derivative of this compound involves the oxidation of a precursor alcohol. The reaction of 1-[4-(p-fluorophenyl)-4-hydroxy-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine with manganese dioxide in chloroform under ice-cooling for 1.5 hours yields 1-[4-(p-fluorophenyl)-4-oxo-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine as pale yellow crystalline materials with a melting point of 167 - 170°C.

| Starting Material | Reagent | Conditions | Product | Melting Point (°C) |

| 1-[4-(p-fluorophenyl)-4-hydroxy-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine | Manganese Dioxide | Chloroform, ice-cooling, 1.5 hours | 1-[4-(p-fluorophenyl)-4-oxo-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine | 167 - 170 |

Use of Protecting Groups in Nitrogen Alkylation and Substitution Reactions

In the synthesis of complex molecules containing multiple reactive sites, the use of protecting groups is a crucial strategy to ensure selectivity. ulethbridge.ca In the synthesis of this compound and its derivatives, protecting groups are often employed on the piperidine nitrogen to prevent unwanted side reactions during the construction of the benzimidazolone ring or other modifications.

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the piperidine nitrogen. nih.govnih.gov It is stable under a variety of reaction conditions used for the formation of the benzimidazolone ring, such as nucleophilic aromatic substitution and reduction, but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA). nih.gov For example, in a multi-step synthesis, tert-butyl 4-aminopiperidine-1-carboxylate can be used as a starting material to introduce the piperidine moiety. After the successful formation of the benzimidazolone ring, the Boc group is cleaved to liberate the secondary amine on the piperidine ring, which can then be subjected to further derivatization. nih.gov

Derivatization Strategies of this compound

Alkylation Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound is a key site for derivatization, allowing for the synthesis of a wide range of analogues with diverse pharmacological properties. Alkylation of this nitrogen is a common strategy to introduce various substituents.

This can be achieved through several methods, including direct alkylation with alkyl halides or reductive amination with aldehydes or ketones. For instance, 1-(piperidin-4-yl)benzimidazolone can be alkylated with 1-chloro-3-(p-fluorophenoxy)propane under microwave heating to afford the corresponding N-substituted derivative. nih.gov

Reductive amination is another versatile method. The reaction of this compound with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides access to a variety of N-alkylated products. For example, reductive alkylation with cyclohexanone or 4-tetrahydropyranone yields the corresponding N-cyclohexyl and N-tetrahydropyranyl derivatives, respectively. nih.gov

| Alkylating Agent | Reaction Type | Conditions | Product |

| 1-chloro-3-(p-fluorophenoxy)propane | Direct Alkylation | KI, DIEA, CH3CN, µW 210 °C | 1-(1-(3-(4-fluorophenoxy)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |

| Cyclohexanone | Reductive Amination | Na(OAc)3BH, AcOH, DCE, rt | 1-(1-cyclohexylpiperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |

| 4-Tetrahydropyranone | Reductive Amination | Na(OAc)3BH, AcOH, DCE, rt | 1-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |

| 4-iodo-phenyl-isocyanate | Acylation | DIPEA, DCM | N-(4-iodophenyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxamide |

Reactions with Alkyl Halides and Mesylates in the Presence of Strong Bases

The secondary amine of the piperidine ring in this compound is nucleophilic and readily undergoes alkylation with various electrophiles such as alkyl halides and mesylates. The use of a base is crucial for these reactions to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. While weaker bases can be employed, strong bases are often used to ensure complete deprotonation and drive the reaction to completion.

One documented example involves the N-alkylation of 1-(4-piperidyl)-1,3-dihydro-benzimidazol-2-one with 4-(4-chlorobenzoyl)-1-bromobutane. In this synthesis, potassium carbonate, a moderately strong base, is used in the presence of a catalytic amount of potassium iodide in N,N-dimethylformamide (DMF) as a solvent. The reaction mixture is heated to yield 1-{1-[4-(4-chlorobenzoyl)-butyl]-4-piperidyl}-1,3-dihydro-benzimidazol-2-one.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 1-(4-piperidyl)-1,3-dihydro-benzimidazol-2-one | 4-(4-chlorobenzoyl)-1-bromobutane | K2CO3 | DMF | 1-{1-[4-(4-chlorobenzoyl)-butyl]-4-piperidyl}-1,3-dihydro-benzimidazol-2-one |

Synthesis of 1-[4-(4-fluorophenyl)-4-oxo-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine

The synthesis of 1-[4-(4-fluorophenyl)-4-oxo-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine is achieved through the oxidation of the corresponding alcohol precursor. The starting material, 1-[4-(p-fluorophenyl)-4-hydroxy-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine, is treated with manganese dioxide in chloroform. The reaction is carried out under ice-cooling for 1.5 hours. Following the reaction, the inorganic materials are filtered off, and the filtrate is concentrated to yield the desired product as pale yellow crystalline material with a melting point of 167-170°C prepchem.com.

Reaction Scheme: 1-[4-(p-fluorophenyl)-4-hydroxy-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine + MnO₂ → 1-[4-(4-fluorophenyl)-4-oxo-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine

| Starting Material | Reagent | Solvent | Product | Melting Point |

| 1-[4-(p-fluorophenyl)-4-hydroxy-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine | Manganese dioxide | Chloroform | 1-[4-(4-fluorophenyl)-4-oxo-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine | 167-170°C |

Synthesis of γ-[4-(2-keto-1-benzimidazolinyl)piperidin-1-yl]-2-hydroxy-4-fluorobutyrophenone

The synthesis of γ-[4-(2-keto-1-benzimidazolinyl)piperidin-1-yl]-2-hydroxy-4-fluorobutyrophenone involves a nucleophilic substitution reaction. A mixture of γ-chloro-2-hydroxy-4-fluorobutyrophenone and this compound is refluxed in toluene for 27 hours. The reaction is facilitated by the presence of sodium hydrogen carbonate as a base and a catalytic amount of potassium iodide. After the reaction, the mixture is poured into ice water and extracted with chloroform. The crude product is then purified by chromatography on silica gel to give the final product with a melting point of 175°-181°C prepchem.com.

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Product | Melting Point |

| γ-chloro-2-hydroxy-4-fluorobutyrophenone | This compound | NaHCO₃ | KI | Toluene | γ-[4-(2-keto-1-benzimidazolinyl)piperidin-1-yl]-2-hydroxy-4-fluorobutyrophenone | 175°-181°C |

Synthesis of Fmoc-4-(3-carboxymethyl-2-keto-one-benzimidazolyl)piperidine for Peptide Synthesis and Bioconjugation

Fmoc-4-(3-carboxymethyl-2-keto-one-benzimidazolyl)piperidine is a derivative designed for applications in peptide synthesis and bioconjugation. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a key feature, as it allows for the selective protection of amines during the synthesis of peptides. This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the this compound moiety into peptide chains. The benzimidazole core is of interest in drug development due to its known biological activities. The carboxymethyl and keto functionalities can enhance its reactivity and solubility, making it a versatile tool in medicinal chemistry for creating novel therapeutic agents.

While a specific synthesis for this exact compound is not detailed in the provided search results, the general principles of Fmoc protection of amines are well-established. Typically, the amine is reacted with Fmoc-Cl or Fmoc-OSu in the presence of a base. The synthesis of the core structure would likely involve the reaction of this compound with a suitable reagent to introduce the carboxymethyl group at the N3 position of the benzimidazolone ring, followed by Fmoc protection of the piperidine nitrogen if it is not already protected.

Condensation Reactions with Amines and Carbonyl Compounds

The piperidine nitrogen of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, which can then be reduced to the corresponding amines in a process known as reductive amination.

A specific example is the reductive amination of this compound with 4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzaldehyde. In this multi-step synthesis, the final step involves the reaction of these two components in the presence of sodium cyanoborohydride (NaBH₃CN) as a reducing agent. This reaction yields 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one.

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| This compound | 4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzaldehyde | NaBH₃CN | 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one |

Modification of the Keto Group: Reduction and Carbonylation Processes

Introduction of Substituents on the Benzimidazolinyl Moiety

The introduction of substituents onto the aromatic ring of the benzimidazolinyl moiety of this compound can be achieved through various aromatic substitution reactions. The specific conditions and the position of the substitution would depend on the nature of the desired substituent and the directing effects of the existing groups on the aromatic ring. Common methods for functionalizing benzene (B151609) rings, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, could potentially be applied. However, the reactivity of the benzimidazolone system might influence the outcome of these reactions.

For instance, nitration could introduce a nitro group, which can then be a handle for further transformations, such as reduction to an amine group, which in turn can be diazotized and subjected to various nucleophilic substitutions. The synthesis of substituted benzimidazolones often starts from appropriately substituted o-phenylenediamines, which are then cyclized to form the desired substituted benzimidazolone ring before or after coupling with the piperidine moiety.

Characterization of Synthesized Compounds and Derivatives

The structural integrity and purity of this compound and its derivatives are confirmed through various spectroscopic methods. These techniques are crucial for verifying the molecular structure following synthesis.

Spectroscopic Methods for Structural Elucidation

Structural elucidation of this compound, also known as 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, is accomplished using a combination of infrared, nuclear magnetic resonance, mass spectrometry, UV-Visible, and Raman spectroscopy. A comprehensive study comparing experimental and theoretical spectral data for the title compound has been conducted, providing a robust basis for its characterization researchgate.net.

FT-IR spectroscopy is a primary tool for identifying the functional groups present in a molecule. In the spectrum of this compound, characteristic absorption bands confirm the presence of its key structural features. The spectrum is expected to show a prominent absorption peak for the carbonyl group (C=O) of the benzimidazolone ring, typically in the region of 1650-1710 cm⁻¹. Another key feature is the N-H stretching vibration from the amide group within the benzimidazolone ring, which appears as a sharp band around 3200-3300 cm⁻¹. The C-N stretching vibrations and the aromatic C-H and C=C stretching vibrations from the benzene ring also produce characteristic peaks in the fingerprint region. For related benzimidazole compounds, N-H stretching bands have been observed around 3253 cm⁻¹, C-H stretching between 2884-3059 cm⁻¹, and C=N stretching around 1639 cm⁻¹ dovepress.com.

Table 1: Expected FT-IR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Carbonyl C=O | Stretch | 1650 - 1710 |

| Aromatic C=C | Stretch | 1450 - 1600 |

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Calculations and experimental data have been used to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts for this compound researchgate.net.

¹H NMR: The ¹H NMR spectrum gives distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the piperidine ring.

Aromatic Region: The four protons on the benzene ring typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm.

Piperidine Protons: The protons on the piperidine ring show signals in the aliphatic region (δ 1.5-4.5 ppm). The proton at the C4 position (the methine proton) is coupled to the adjacent methylene protons, and its signal is expected to be a multiplet. The methylene protons (at C2, C3, C5, C6) will show overlapping signals.

Amine/Amide Protons: The N-H proton of the piperidine ring and the N-H proton of the benzimidazolone ring will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The benzimidazolone NH proton is expected at a downfield position, often above δ 10.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: A characteristic downfield signal for the carbonyl carbon (C=O) of the benzimidazolone ring is expected around δ 155-165 ppm.

Aromatic Carbons: The carbons of the benzene ring will have signals in the aromatic region (δ 110-140 ppm).

Piperidine Carbons: The aliphatic carbons of the piperidine ring will produce signals in the upfield region, typically between δ 30-60 ppm.

For closely related N-substituted piperidine derivatives, ¹³C NMR signals for the piperidine carbons have been observed in the δ 25-55 ppm range dovepress.comrsc.org.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (4H) | 7.0 - 7.5 |

| Piperidine CH (1H) | 4.0 - 4.5 | |

| Piperidine CH₂ (8H) | 1.5 - 3.5 | |

| Benzimidazolone NH (1H) | > 10.0 | |

| Piperidine NH (1H) | 1.5 - 2.5 (broad) | |

| ¹³C | Carbonyl (C=O) | 155 - 165 |

| Aromatic (6C) | 110 - 140 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₂H₁₅N₃O, corresponding to a molecular weight of 217.27 g/mol pharmaffiliates.comscbt.com. High-resolution mass spectrometry would confirm the exact mass to several decimal places, allowing for unambiguous determination of the elemental formula.

The fragmentation pattern in mass spectrometry provides structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the piperidine ring or the loss of the entire piperidine moiety from the benzimidazolone core. The benzimidazolone ring itself is relatively stable and would likely be observed as a prominent fragment ion.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzimidazolone system. The benzimidazolone moiety contains a conjugated system that absorbs ultraviolet light. Studies on related benzimidazolone derivatives show characteristic absorption bands in the UV region, which are influenced by the solvent polarity and substituents on the ring sigmaaldrich.com. The spectrum of this compound is expected to display absorption maxima corresponding to π→π* transitions of the aromatic system.

FT-Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. Experimental and theoretical FT-Raman studies have been performed on this compound researchgate.net. The Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C=C stretching vibrations of the benzimidazolone system. The symmetric vibrations of the piperidine ring's C-C bonds would also be Raman active. This technique helps to confirm the assignments made in the FT-IR spectrum and provides a more complete vibrational analysis of the molecule.

X-Ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is a powerful analytical technique that provides definitive proof of the three-dimensional structure of a crystalline solid at the atomic level. This method is instrumental in confirming the molecular geometry, conformation, and intermolecular interactions of synthetic compounds. While a specific crystal structure for the parent compound, this compound, is not widely available in public databases, the solid-state structures of several of its more complex derivatives have been elucidated using single-crystal X-ray diffraction. These studies provide invaluable insight into the conformational preferences and packing arrangements of the core this compound scaffold.

Analysis of structurally related compounds, such as the antipsychotic drug Pimozide (B1677891), which contains the this compound moiety, reveals key structural features. The crystal structure of Pimozide hydrochloride demonstrates that the benzimidazolinone ring system is nearly planar iucr.org. The piperidine ring typically adopts a stable chair conformation, which minimizes steric strain. The linkage between the piperidine nitrogen and the benzimidazolinone nitrogen establishes a specific geometric relationship between these two heterocyclic rings.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the crystal packing of these molecules. In the crystal lattice of Pimozide hydrochloride, for instance, the molecules are held together by a network of intermolecular forces iucr.org. These interactions dictate the macroscopic properties of the solid, including its melting point and solubility.

The following table presents representative crystallographic data for Pimozide hydrochloride, a well-characterized derivative containing the this compound scaffold iucr.org. This data serves as a valuable reference for understanding the solid-state structure of this class of compounds.

| Parameter | Pimozide Hydrochloride |

| Chemical Formula | C₂₈H₂₉F₂N₃O·HCl |

| Molecular Weight | 498.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.007(3) Åb = 25.880(9) Åc = 10.014(4) Åβ = 99.15(7)° |

| Volume | 2560.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.292 Mg/m³ |

| R-factor | 0.046 |

Table 1: Crystallographic Data for Pimozide Hydrochloride iucr.org

This detailed structural information, derived from X-ray crystallography, is fundamental for structure-activity relationship (SAR) studies and for the rational design of new derivatives with specific biological activities. It provides a solid foundation for computational modeling and helps to explain the observed physicochemical properties of these compounds.

Pharmacological Investigations and Biological Activities

Receptor Binding Studies

The unique combination of a benzimidazolinone ring and a piperidine (B6355638) moiety in 4-(2-Keto-1-benzimidazolinyl)piperidine has prompted investigations into its affinity for several key receptor systems implicated in neurotransmission and pain signaling.

Interactions with Opioid Receptors and Potential Analgesic Properties

The 4-piperidinyl benzimidazolone scaffold is recognized for its potent morphine-like analgesic properties. www.gov.uk Research has shown that compounds within this structural class can produce significant analgesic effects. www.gov.uk Specifically, the core structure is associated with agonism at the Opioid-Like Receptor 1 (ORL-1), also known as the nociceptin (B549756) receptor. Activation of the ORL-1 receptor is implicated in pain modulation, and agonists for this receptor are explored for their potential to produce analgesia with a reduced side-effect profile compared to traditional opioids.

Derivatives of the this compound structure have been shown to exhibit significant analgesic activity in animal models, underscoring their potential in pain management therapies. For instance, studies on rhesus monkeys with related compounds demonstrated morphine-like analgesic effects. www.gov.uk The interaction mechanism involves the charged piperidine amine forming a crucial bond, often a salt bridge, with key amino acid residues like aspartic acid (Asp147) within the opioid receptor's binding pocket. nih.gov

Table 1: Opioid Receptor Activity of Related Benzimidazolone Compounds

| Compound | Receptor Target | Activity | Potential Therapeutic Effect |

|---|---|---|---|

| This compound Scaffold | ORL-1 | Agonist | Analgesia |

| SR-14968 (related benzimidazolone) | μ-opioid | Agonist | Morphine-like analgesia www.gov.uk |

Affinity for Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT7R)

The benzimidazole-piperidine framework is a common feature in ligands targeting serotonin (5-HT) receptors. While direct binding data for this compound on a wide array of serotonin receptors is not extensively detailed in the provided context, the pharmacological profiles of structurally similar compounds suggest a potential for interaction. For example, derivatives where the piperidine is linked to a benzimidazole (B57391) or a similar bicyclic system often exhibit affinity for 5-HT1A and 5-HT7 receptors. nih.gov

Multitarget ligands incorporating a benzimidazolyl-propyl-piperidine structure have been characterized with moderate affinity for both 5-HT2A and 5-HT7 receptors. nih.gov The affinity for the 5-HT7 receptor, in particular, is considered potentially beneficial for addressing cognitive symptoms associated with certain neurological disorders. nih.gov The development of dual 5-HT1A and 5-HT7 receptor ligands is an active area of research, as this combined activity may offer enhanced therapeutic benefits for CNS conditions. nih.gov

Modulation of Dopamine (B1211576) D2 Receptors

The modulation of dopamine receptors is a key mechanism for many centrally acting therapeutic agents. nih.gov The benzimidazole-piperidine scaffold present in this compound is found in compounds that interact with dopamine D2-like receptors (D2, D3, and D4). nih.govmdpi.com

Specifically, an antagonist role at the D2 receptor is a hallmark of many antipsychotic drugs. nih.gov A derivative, N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4), has been identified as a multi-target compound with antagonist activity at the dopamine D2 receptor. nih.gov Such antagonism is crucial for managing the positive symptoms of schizophrenia. nih.gov Allosteric modulators of the D2 receptor, which can fine-tune dopaminergic neurotransmission, represent a modern therapeutic strategy for CNS disorders like schizophrenia and Parkinson's disease. mdpi.com

Interactions with Cannabinoid Receptors (e.g., CB2)

The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells and is a therapeutic target for inflammatory and neuropathic pain conditions, generally without the psychotropic effects associated with CB1 receptor activation. nih.gov Benzimidazole-containing derivatives have been explored as selective CB2 ligands. nih.gov

Research into a series of benzimidazole derivatives revealed that specific structural features promote selective binding affinity towards the CB2 receptor, with potencies in the sub-micromolar to low micromolar range. nih.gov For example, the presence of a trifluoromethyl group on the benzimidazole ring and a diethylaminoethyl chain at position 1 were found to be favorable for CB2 receptor binding. nih.gov While these are distinct substitutions from the parent compound, they establish that the benzimidazole scaffold is a viable starting point for developing CB2-selective ligands. nih.gov

Enzymatic Inhibition and Modulation

Cathepsin S Inhibition and Structure-Activity Relationships (SAR)

Cathepsin S (CatS) is a cysteine protease primarily found in antigen-presenting cells, where it plays a critical role in the processing and presentation of antigens via the MHC-II pathway. nih.gov Its involvement in various pathological processes, including autoimmune diseases and cancer, has made it a significant target for drug development. nih.govnih.gov

The 4-(2-keto-1-benzimidazolinyl)-piperidin-1-yl moiety has been identified as a highly effective component in the design of competitive and reversible Cathepsin S inhibitors. nih.gov This structural group serves as a successful replacement for other moieties, like the 4-arylpiperazin-1-yl group, found in initial screening hits. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing inhibitors based on this scaffold. Investigations have explored modifications to different parts of the molecule to enhance potency and selectivity. For instance, modifying the central scaffold from a cyclopentane (B165970) to a proline derivative led to compounds with favorable in vitro and in vivo properties. rcsb.org

Table 2: Structure-Activity Relationships of Cathepsin S Inhibitors

| Moiety/Scaffold | Observation | Impact on Activity |

|---|---|---|

| 4-(2-keto-1-benzimidazolinyl)-piperidin-1-yl | Effective replacement for 4-arylpiperazin-1-yl group | Leads to potent CatS inhibitors nih.gov |

| Central Ring Scaffold | Changing from cyclopentane to pyrrolidine | 69-fold decrease in cell-based activity rcsb.org |

Inhibition of Cytochrome P450 Enzymes (e.g., CYP3A4)

The core structures of this compound, namely the benzimidazole and piperidine moieties, are found in various compounds known to interact with Cytochrome P450 (CYP450) enzymes, a critical family of enzymes involved in drug metabolism. acs.org The CYP3A4 isozyme is particularly significant as it is responsible for the metabolism of a large percentage of clinically used drugs. researchgate.netsolvobiotech.com

Derivatives containing an imidazole (B134444) ring have demonstrated nonselective inhibition of P450 enzymes. nih.gov Some antifungal agents with an imidazole moiety, such as ketoconazole (B1673606) and clotrimazole, are noted as potent inhibitors of CYP3A4. nih.govresearchgate.net Similarly, certain piperidine-containing compounds have been identified as potent inhibitors of CYP3A4. nih.gov For instance, two bisalkaloids, dipiperamides D and E, which feature a piperidine structure, exhibited strong CYP3A4 inhibition with IC₅₀ values of 0.79 µM and 0.12 µM, respectively. nih.gov Another study highlighted that piperine, an alkaloid containing a piperidine ring, acts as a time-, concentration-, and NADPH-dependent inhibitor of CYP3A. nih.gov While direct studies on this compound itself are not extensively detailed in the provided context, the established inhibitory activities of both its parent benzimidazole and piperidine scaffolds suggest a potential for interaction with CYP450 enzymes like CYP3A4.

Anticancer and Antitumor Activities

The benzimidazole scaffold is a recognized pharmacophore in oncology, with numerous derivatives being investigated for their anticancer properties. nih.govrsc.org Derivatives of this compound have been specifically evaluated for their potential as antitumor agents.

In vitro Cytotoxicity Studies on Cancer Cell Lines (e.g., HeLa cells)

A study investigating a series of newly synthesized derivatives of 4-(2-keto-1-benzimidazolinyl) piperidine demonstrated significant cytotoxic effects against human cervical cancer (HeLa) cells. researchgate.net In this research, several derivatives were tested, with three compounds in particular exhibiting notable activity. researchgate.net The cytotoxic effects were observed after a 24-hour treatment period, and the half-maximal inhibitory concentration (IC₅₀) values were determined. researchgate.net

Compound 10 , a chloro-substituted benzoxazine (B1645224) derivative, was the most potent, with an IC₅₀ value of 27.235 µM. researchgate.net Compounds 4 (containing an adamantane (B196018) substituent) and 9 (containing a chloromethyluracil substituent) also showed significant cytotoxicity, with IC₅₀ values of 57.619 µM and 56.594 µM, respectively. researchgate.net These findings highlight the potential of this chemical scaffold in developing new anticancer agents. researchgate.net

| Compound | Substituent Group | IC₅₀ (µM) |

|---|---|---|

| 4 | Adamantane | 57.619 |

| 9 | Chloromethyluracil | 56.594 |

| 10 | Chloro-substituted benzoxazine | 27.235 |

In vivo Tumor Inhibition Studies

While in vitro studies have shown promise, specific in vivo tumor inhibition data for derivatives of this compound are not extensively documented in the available literature. However, the broader class of benzimidazole analogs has been investigated in animal models. For instance, studies have revealed that novel benzophenone (B1666685) benzimidazole analogs exhibited in vivo tumor inhibition. researchgate.net These broader findings support the rationale for future in vivo investigations of the specific, potent derivatives identified in cell-based assays to fully assess their therapeutic potential.

Mechanisms of Antitumor Action of Derivatives

The antitumor activity of benzimidazole derivatives is attributed to various mechanisms of action. rsc.org For the derivatives of this compound, studies suggest that their cytotoxic effects on HeLa cells are mediated through the induction of concentration-dependent apoptosis. Further investigation into the mechanism indicates that the potent derivative, compound 10 , likely exerts its effect by disrupting mitochondrial function.

More broadly, benzimidazole-containing compounds have been shown to act as anticancer agents through multiple pathways, including the inhibition of microtubules, which disrupts cell division, and the modulation of epigenetic targets such as histone deacetylases (HDACs). nih.govrsc.org

Anti-inflammatory Properties of Derivatives

Derivatives of this compound have also been explored for their anti-inflammatory capabilities.

In vitro Assessment of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Inhibition

In a study focused on the anti-inflammatory potential of newly synthesized 4-(2-keto-1-benzimidazollinyl) piperidine derivatives, four novel compounds (designated Q1 to Q4) were evaluated for their ability to inhibit Reactive Oxygen Species (ROS) and Nitric Oxide (NO). nih.gov

The results revealed that compound Q1 , which features an unsubstituted naphthalene (B1677914) ring, was the most effective at inhibiting ROS, demonstrating an IC₅₀ value of 7.6±1.3 µg/ml. nih.gov This potency was greater than that of the standard anti-inflammatory drug Ibuprofen, which had an IC₅₀ of 11.2±1.9 µg/mL in the same assay. nih.gov

For the inhibition of nitric oxide, measured by nitrite (B80452) accumulation, compound Q3 (containing a phenyl ring) showed good activity, with an IC₅₀ value of 24.2±0.8 µg/mL, which was comparable to the standard inhibitor N-Methyl-L-arginine acetate (B1210297). nih.gov These findings suggest that specific structural modifications to the this compound scaffold can yield derivatives with significant anti-inflammatory properties. nih.gov

| Compound | Assay | IC₅₀ (µg/mL) | Standard Drug (IC₅₀ µg/mL) |

|---|---|---|---|

| Q1 | ROS Inhibition | 7.6 ± 1.3 | Ibuprofen (11.2 ± 1.9) |

| Q3 | Nitric Oxide (NO) Inhibition | 24.2 ± 0.8 | N-Methyl-L-arginine acetate (Not Specified) |

Antibacterial Activities of Derivatives

The antibacterial potential of novel synthesized this compound derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. nih.gov These studies reveal that modifications to the parent compound can yield derivatives with low to moderate antibacterial activity. nih.gov Structure-activity relationship (SAR) studies suggest that derivatives containing unsubstituted naphthalene and phenyl rings are particularly potent. nih.gov The evaluation was conducted to determine the susceptibility of various bacterial strains to these new chemical entities. nih.gov

Derivatives of this compound have been tested for their efficacy against several Gram-positive bacteria, including Enterococcus faecalis, Corynebacterium diphtheriae, and Staphylococcus aureus. nih.gov Among the synthesized compounds, certain derivatives demonstrated noteworthy activity. For instance, the derivative identified as Q1, which features an unsubstituted naphthalene ring, showed the highest activity against Enterococcus faecalis, producing a zone of inhibition of 18mm. nih.gov Another derivative, Q3, containing a phenyl ring, was most effective against Corynebacterium diphtheriae, also with a zone of inhibition measuring 18mm. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Q1 | Enterococcus faecalis | 18 |

| Q3 | Corynebacterium diphtheriae | 18 |

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|

| Q1 | Escherichia coli | 18 |

Leishmanicidal Activity of Derivatives

In the search for new therapeutic agents against leishmaniasis, a series of derivatives of 4-(2-keto-1-benzimidazolinyl) piperidine and 5-chloro-1-(4-piperidyl)-2-benzimidazolinone (B195779) have been synthesized and evaluated for their leishmanicidal potential. researchgate.net These investigations have identified a new class of compounds with promising activity against Leishmania. researchgate.net

The in vitro leishmanicidal potential of eleven derivatives was evaluated. researchgate.net The results demonstrated that a majority of the synthesized compounds, specifically eight of the eleven, possessed leishmanicidal activity. researchgate.net Among these, compounds designated as 3, 4, and 10 showed significant activity, with IC50 values (the concentration required to inhibit 50% of the parasite's growth) ranging from 7.06 ± 0.17 µg/mL to 84.6 ± 0.6 µg/mL. researchgate.net Compound 4 was identified as the most active derivative, with an IC50 value of 7.06 ± 0.17 µg/mL. researchgate.net These findings suggest that compounds 4 and 10 could serve as important lead compounds for the development of more effective leishmanicidal drugs. researchgate.net

Table 3: In vitro Leishmanicidal Activity of this compound Derivatives

| Compound | Leishmanicidal Activity (IC50 in µg/mL) |

|---|---|

| 3 | Significant Activity |

| 4 | 7.06 ± 0.17 |

| 10 | Significant Activity |

Table of Mentioned Compounds

| Compound Name | Other Designations |

|---|---|

| This compound | 1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one |

| Derivative Q1 | Naphthalene-containing derivative |

| Derivative Q3 | Phenyl-containing derivative |

| 5-chloro-1-(4-piperidyl)-2-benzimidazolinone | - |

| Derivative 3 | - |

| Derivative 4 | - |

Structure Activity Relationship Sar Studies

Systematic Exploration of Substituent Effects on Biological Activity

Systematic studies on derivatives of 4-(2-keto-1-benzimidazolinyl)piperidine (KBIP) have demonstrated that even slight changes in substituents can significantly impact biological activity. researchgate.net A series of KBIP derivatives was synthesized by reacting the parent compound with various acetophenones, leading to different substituents on the piperidine (B6355638) nitrogen. researchgate.net This allowed for a focused investigation into how these modifications affect anticancer and antileishmanial properties. researchgate.net

The nature of the substituent on the piperidine nitrogen plays a crucial role in modulating cytotoxicity. For instance, the introduction of bulky, lipophilic groups like adamantane (B196018) was found to enhance target binding and lipophilicity. This modification likely improves membrane permeability and provides resistance to metabolic degradation, contributing to dual activity against both HeLa cancer cells and Leishmania parasites. In contrast, electron-withdrawing groups on an attached acetophenone (B1666503) moiety can also modulate cytotoxicity, suggesting that electronic effects are as important as steric properties.

A study comparing a series of derivatives highlighted the importance of the substituent's nature and position. researchgate.net For example, compound 4 (adamantyl-substituted) showed potent activity against Leishmania with an IC₅₀ value of 7.06 ± 0.17 µg/mL. researchgate.net Compound 10 , featuring a chloro-substituted benzoxazine (B1645224) ring, had a threefold reduction in antileishmanial activity compared to compound 4 but exhibited improved anticancer potency. researchgate.net This suggests that different biological targets may have distinct structural requirements for optimal interaction. Furthermore, electron-donating methoxy (B1213986) groups, as in compound 3 , were found to enhance activity against Leishmania, possibly by improving solubility and interaction with the parasite's membrane. researchgate.net

| Compound | Substituent (R group on Piperidine Nitrogen) | Anticancer Activity (HeLa cells, IC₅₀ µM) | Antileishmanial Activity (IC₅₀ µg/mL) |

|---|---|---|---|

| Parent (KBIP) | H | Not tested | Inactive |

| 2 | 4-Chlorophenyl | ND | 84.6 ± 0.6 |

| 3 | 2,5-Dimethoxyphenyl | ND | 23.24 ± 0.035 |

| 4 | Adamantane | 57.619 | 7.06 ± 0.17 |

| 9 | Chloromethyluracil | 56.594 | Low activity |

| 10 | Chloro-substituted benzoxazine | 27.235 | 23.24 ± 0.035 |

Influence of Piperidine Ring Substitutions on Pharmacological Profiles

Substitutions on the piperidine ring are critical for defining the pharmacological profile of these compounds. The piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives are present in numerous classes of pharmaceuticals. researchgate.netmdpi.comnih.govijnrd.org The flexibility and substitution patterns of the piperidine ring allow for fine-tuning of a molecule's interaction with biological targets.

In the context of this compound, the piperidine nitrogen is a key point for modification. Studies on various derivatives have shown that attaching different functional groups to this nitrogen can lead to a wide range of activities, including anticancer, antileishmanial, anti-inflammatory, and antibacterial effects. researchgate.netnih.gov For example, N-substitution with bulky groups like adamantane has been shown to increase lipophilicity and impact cytotoxicity. The basicity of the piperidine nitrogen can also be a factor; in a study of pyridine (B92270) derivatives, piperidine as a substituent showed higher potency in antitubercular activity compared to less basic rings like morpholine, suggesting that basicity and lipophilicity are important factors. nih.gov

Modifications at other positions of the piperidine ring, while less explored in the available literature for this specific scaffold, are generally known to influence potency and selectivity for various targets. The piperidine ring acts as a versatile linker and can orient substituents in specific vectors to optimize interactions with receptor pockets or enzyme active sites. mdpi.com

Impact of Benzimidazolinyl Moiety Modifications on Receptor Binding and Efficacy

The benzimidazolinyl moiety is another critical component for the biological activity of this class of compounds. The benzimidazole (B57391) ring system is a well-known pharmacophore with a broad range of therapeutic applications. nih.govresearchgate.net Modifications to this part of the scaffold, such as substitution on the benzene (B151609) ring, significantly influence receptor binding and efficacy.

In a study comparing derivatives of this compound (KBIP) with 5-chloro-1-(4-piperidyl)-2-benzimidazolinone (B195779) (CPB), the presence of a chloro group on the benzimidazolinone ring had a discernible effect on activity. researchgate.net For instance, the chloro-substitution in compound 10 (a CPB derivative) led to a threefold decrease in antileishmanial activity compared to its unsubstituted counterpart (a KBIP derivative), but it enhanced anticancer potency. researchgate.net This highlights that substitutions on the benzimidazolinyl ring can create selectivity for different biological targets. researchgate.net

Correlation of Structural Features with Specific Biological Activities (e.g., anti-inflammatory, antibacterial, anticancer)

Specific structural features of this compound derivatives have been correlated with distinct biological activities.

Anti-inflammatory Activity: A study of novel derivatives (Q1 to Q4) revealed that those with unsubstituted naphthalene (B1677914) (Q1) and phenyl (Q3) rings attached to the piperidine nitrogen were the most potent. nih.gov Compound Q1 showed more effective anti-inflammatory activity (IC₅₀ 7.6±1.3 μg/ml) than the standard ibuprofen. nih.gov Compound Q3 was effective in a nitrite (B80452) accumulation assay, indicating an impact on macrophage activity. nih.gov This suggests that large, aromatic substituents on the piperidine nitrogen are favorable for anti-inflammatory action. nih.gov

Antibacterial Activity: The same series of compounds (Q1-Q4) displayed low to moderate antibacterial activity. nih.gov Compound Q1, with the naphthalene ring, was most active against Enterococcus faecalis and Escherichia coli, while compound Q3 (phenyl ring) was most active against Corynebacterium diphtheriae. nih.gov This indicates that the nature of the aromatic system influences the antibacterial spectrum. nih.gov Other studies on 2-piperidin-4-yl-benzimidazoles have also identified compounds with broad-spectrum antibacterial activity, particularly against enterococci, establishing this general scaffold as a promising class of antibacterial agents. nih.gov

Anticancer Activity: The anticancer effects of KBIP derivatives are highly dependent on the substituents. researchgate.net Derivatives induce concentration-dependent apoptosis in HeLa cells. Compound 10 , with a chloro-substituted benzoxazine moiety, exhibited a potent IC₅₀ of 27.235 µM, which was correlated with its ability to disrupt mitochondrial function. The bulky adamantane group in compound 4 also conferred significant cytotoxicity. These findings suggest that both bulky lipophilic groups and specific halogenated aromatic systems can enhance anticancer efficacy. researchgate.net

| Compound | Substituent | Anti-inflammatory (ROS, IC₅₀ µg/ml) | Antibacterial (Zone of Inhibition, mm) |

|---|---|---|---|

| Q1 | Unsubstituted Naphthalene | 7.6 ± 1.3 | 18 (vs. E. faecalis, E. coli) |

| Q3 | Unsubstituted Phenyl | 24.2 ± 0.8 (NO inhibition) | 18 (vs. C. diphtheriae) |

| Ibuprofen | - | 11.2 ± 1.9 | - |

SAR of Cathepsin S Inhibitors with the 4-(2-keto-1-benzimidazolinyl)-piperidin-1-yl Moiety

The 4-(2-keto-1-benzimidazolinyl)-piperidin-1-yl group has been identified as a highly effective component in the design of competitive and reversible inhibitors of Cathepsin S (CatS), a cysteine protease involved in various diseases. nih.gov This moiety was discovered as a successful replacement for a 4-arylpiperazin-1-yl group from an initial screening hit, leading to potent inhibitors. nih.gov

Further investigation into this scaffold led to the identification of CatS inhibitors with enzymatic and cellular activity comparable to previously disclosed potent compounds. nih.gov The development of these inhibitors often involves exploring different P1 and P2 residues while retaining the core 4-(2-keto-1-benzimidazolinyl)-piperidin-1-yl moiety. researchgate.netnovartis.com For example, in a series of succinamide-based inhibitors, optimization of the P1 and P2 subsites was conducted to improve potency and pharmacokinetic properties. researchgate.netnovartis.com While the specific SAR data for substitutions on the 4-(2-keto-1-benzimidazolinyl)-piperidin-1-yl moiety itself within this context is limited in the provided results, its identification as a key pharmacophore highlights its importance for achieving potent and selective CatS inhibition. nih.gov The development of small-molecule CatS inhibitors is an active area of research, focusing on optimizing affinity, selectivity, and permeability. nih.gov

SAR in the Context of GPCR Privileged Structures

The this compound scaffold can be considered a "privileged structure" for targeting G-protein coupled receptors (GPCRs). Privileged structures are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The piperidine ring itself is a key component of many GPCR ligands. mdpi.com

This scaffold has been incorporated into ligands for various GPCRs. For instance, it has been used in the development of histamine (B1213489) H3 antagonists. A structure-activity relationship study led to the identification of a 4-benzimidazolyl-piperidinylcarbonyl-piperidine derivative as a potent H3 receptor antagonist, and further optimization resulted in compounds with sub-nanomolar affinity. nih.gov Similarly, derivatives of benzoxazole-piperidine have been optimized to create multi-target antipsychotics with high affinities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A/5-HT2A receptors. nih.gov

While not explicitly termed a privileged structure in all contexts, the frequent appearance of the benzimidazolinyl-piperidine core in potent GPCR modulators suggests its utility as a versatile template for designing ligands that can effectively interact with the binding sites of this large and important receptor family. nih.govnih.gov

Computational and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations for 4-(2-Keto-1-benzimidazolinyl)piperidine have been performed to analyze its molecular structure and properties. These studies often employ Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems. derpharmachemica.com

The molecular structure of this compound has been optimized using DFT calculations, specifically with the B3LYP method and a 6-311++G(d,p) basis set. derpharmachemica.com The optimized geometry reveals that the molecule possesses C1 point group symmetry. derpharmachemica.com The global minimum energy for the optimized structure has been calculated to be -705.8043 atomic units (a.u.). derpharmachemica.com

Vibrational analysis is crucial for understanding the dynamic properties of the molecule. The vibrational modes of KBP have been computed, and the theoretical data show good agreement with experimental FT-IR and FT-Raman spectra. derpharmachemica.com The molecule, consisting of 31 atoms, has 87 vibrational modes. derpharmachemica.com Key vibrational frequencies have been assigned to specific functional groups, providing a detailed picture of the molecule's vibrational behavior. derpharmachemica.com For instance, the N-H stretching vibrations in the benzimidazolinyl and piperidine (B6355638) rings, as well as the C=O stretching vibration, have been identified and compared with experimental values. derpharmachemica.com

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

|---|---|---|---|---|

| N-H (benzimidazolinyl) | Stretching | 3392 | 3397 | 3395 |

| N-H (piperidine) | Stretching | 3256 | 3274 | 3270 |

| C=O | Stretching | 1619 | 1649 | 1649 |

| C=O | In-plane bending | 610 | 588 | 589 |

| C=O | Out-of-plane bending | - | 457 | 464 |

Data sourced from a study by P. Udhayakala et al. derpharmachemica.com

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.com For this compound, ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method and compared with experimental data. derpharmachemica.com This comparison is essential for the accurate assignment of NMR signals and for validating the computed molecular structure. The theoretical chemical shifts provide a valuable tool for interpreting the experimental NMR spectra.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic transitions of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For this compound, the HOMO and LUMO energies have been calculated to determine various global reactivity descriptors. derpharmachemica.com These descriptors, including global hardness (η), global softness (S), electronegativity (χ), chemical potential (µ), and electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. derpharmachemica.com

Table 2: Calculated Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value |

|---|---|---|

| HOMO Energy | EHOMO | Value not available in search results |

| LUMO Energy | ELUMO | Value not available in search results |

| Energy Gap | ΔE | Value not available in search results |

| Global Hardness | η | Value not available in search results |

| Global Softness | S | Value not available in search results |

| Electronegativity | χ | Value not available in search results |

| Chemical Potential | µ | Value not available in search results |

| Electrophilicity Index | ω | Value not available in search results |

Specific values for these descriptors were not available in the provided search results.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is invaluable for predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov For this compound, the MEP map has been generated to identify the electrophilic and nucleophilic reactivity regions, providing a visual guide to its chemical behavior. derpharmachemica.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and hyperconjugative interactions within a molecule. researchgate.net This analysis provides a detailed understanding of the electronic exchange interactions and the stability arising from these interactions. researchgate.net For this compound, NBO analysis has been employed to investigate the charge delocalization and electronic exchange interactions, offering deeper insights into its electronic structure and stability. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking simulations for this compound would predict its interaction profile with various biological targets. This analysis would involve docking the compound into the active site of a protein and analyzing the resulting poses. Key aspects of the interaction profile that would be determined include:

Binding Affinity: Calculated as binding energy (typically in kcal/mol), this value estimates the strength of the interaction between the compound and the protein. A more negative value generally indicates a stronger binding.

Hydrogen Bonds: Identification of specific amino acid residues in the protein's active site that form hydrogen bonds with the ligand. The hydrogen bond donors and acceptors on both the ligand and the protein would be identified, along with the bond distances.

Hydrophobic Interactions: Mapping of the non-polar interactions between the compound and hydrophobic residues of the protein target.

Pi-Pi Stacking and Cation-Pi Interactions: Analysis of aromatic interactions between the benzimidazolinone ring system and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical data table illustrating the kind of information that would be generated from such a study is presented below.

Hypothetical Interaction Profile of this compound with a Protein Target

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Target X | -8.5 | Tyr123, Ser245 | Hydrogen Bond |

| Phe289, Leu301 | Hydrophobic |

By performing molecular docking against proteins known to be involved in specific diseases, it is possible to predict the potential inhibitory activity of this compound. For instance:

Oncology: Docking with targets like protein kinases (e.g., EGFR, VEGFR), cyclins, or apoptosis-related proteins could suggest potential anticancer activity.

Asthma: Simulations with phosphodiesterase 4 (PDE4) or various cytokine receptors could indicate anti-inflammatory potential relevant to asthma.

Thrombotic Diseases: Docking against targets like Factor Xa or thrombin could predict anticoagulant properties.

Cardiovascular Diseases: Interactions with enzymes like HMG-CoA reductase or various ion channels could suggest applications in cardiovascular medicine.

The results of these simulations would typically be presented with the binding affinity and a detailed description of the interactions that could lead to the inhibition of the protein's function. Below is a hypothetical table summarizing such predictive data.

Predicted Inhibition Activity of this compound Against Disease-Related Proteins

| Disease Area | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues for Inhibition |

|---|---|---|---|

| Oncology | Protein Kinase Y | -9.2 | Asp180, Lys65 |

| Asthma | PDE4 | -7.8 | Gln369, Asn321 |

| Thrombotic Diseases | Factor Xa | -8.1 | Gly219, Trp215 |

Conformational Analysis and Potential Energy Surface (PES) Scans

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles.

For this compound, a PES scan would be crucial for understanding its conformational preferences. The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable. The orientation of the benzimidazolinone moiety relative to the piperidine ring would also be a key factor.

A PES scan would typically involve systematically rotating one or more key dihedral angles in the molecule and calculating the energy at each step. The results would be plotted to show the energy landscape, revealing the low-energy (stable) and high-energy (transitional) conformations. This information is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the binding site of a protein.

A study of a related compound, 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone (B195779), has reportedly utilized a PES scan to determine its most stable conformer, though the specific results of this scan are not publicly detailed. For this compound, such a scan would identify the most stable arrangement of the piperidine and benzimidazolinone rings, which is essential for understanding its interaction with biological targets.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Domperidone (B1670879) |

| Pimozide (B1677891) |

Metabolic Studies and Pharmacokinetics

Identification of Metabolites of 4-(2-Keto-1-benzimidazolinyl)piperidine and its Derivatives

The biotransformation of this compound derivatives is extensive. For domperidone (B1670879), its core structure is this very moiety. Research has identified a significant number of Phase I and Phase II metabolites. hyphadiscovery.com In studies on gastroparesis patients, seven metabolites were detected in vivo, arising from processes such as hydroxylation and dealkylation. hyphadiscovery.comlgcstandards.com Further investigation using human liver subcellular fractions identified five additional metabolites in vitro. hyphadiscovery.com

The major metabolites identified result from two primary pathways: aromatic hydroxylation and oxidative N-dealkylation. nih.govnih.gov Key metabolites include mono-hydroxylated and di-hydroxylated forms of the parent drug, as well as products of N-dealkylation at the piperidine (B6355638) nitrogen. nih.govhyphadiscovery.com Some of these primary metabolites undergo further Phase II conjugation reactions, such as glucuronidation and sulfation, leading to the formation of M8, M9, M10, M11, and M12 metabolites. hyphadiscovery.com

Below is a table summarizing some of the identified metabolites of domperidone, a prominent derivative.

| Metabolite ID | Name/Description | Metabolic Pathway | Source |

| M1, M2, M3, M4 | Mono-hydroxylated metabolites | Hydroxylation | nih.govhyphadiscovery.com |

| M5 | De-alkylated metabolite | Oxidative N-dealkylation | hyphadiscovery.comlgcstandards.com |

| M6 | Alcohol metabolite | Reduction (of aldehyde intermediate) | hyphadiscovery.com |

| M7 | Di-hydroxylated metabolite | Hydroxylation | hyphadiscovery.com |

| M8, M9 | Glucuronide conjugates | Glucuronidation | hyphadiscovery.com |

| M11, M12 | Sulfate conjugates | Sulfation | hyphadiscovery.com |

| - | Domperidone N-Oxide | N-Oxidation | lgcstandards.compharmaceresearch.com |

| - | 5-hydroxydomperidone | Aromatic Hydroxylation | nih.govnih.gov |

| - | 2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid | Oxidative N-dealkylation | nih.govnih.gov |

| - | 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one | Oxidative N-dealkylation | nih.govnih.gov |

Primary Metabolic Pathways

The metabolism of compounds containing the this compound scaffold proceeds through several key Phase I reactions.

Aromatic hydroxylation is a principal metabolic route for derivatives like domperidone. nih.govpharmaffiliates.com This reaction primarily occurs on the benzimidazolone moiety of the molecule. nih.gov Studies have confirmed the formation of multiple hydroxylated metabolites, with 5-hydroxydomperidone being a specifically identified product. nih.govnih.gov In total, various mono-hydroxylated (M1, M2, M3, M4) and di-hydroxylated (M7) metabolites have been characterized, indicating that hydroxylation is a widespread metabolic event for this class of compounds. hyphadiscovery.com While some cytochrome P450 enzymes like CYP1A2, 2B6, and 2C8 show some capacity to hydroxylate domperidone, the main driver of this pathway is the CYP3A subfamily. nih.gov

Alongside hydroxylation, oxidative N-dealkylation is a major pathway in the metabolism of this compound derivatives. nih.govpharmaffiliates.com This reaction involves the cleavage of the alkyl chain attached to the piperidine nitrogen. nih.gov This process leads to the formation of two distinct metabolites: a propionic acid derivative (2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid) and a piperidinyl derivative (5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one). nih.govnih.gov This pathway, like hydroxylation, is predominantly catalyzed by CYP3A enzymes. nih.govpharmaffiliates.com For many drugs containing a 4-aminopiperidine (B84694) structure, N-dealkylation is the predominant metabolic reaction over other potential transformations of the piperidine ring. nih.gov

The formation of N-oxides is another documented metabolic pathway for derivatives of this compound. The tertiary amine of the piperidine ring is susceptible to oxidation, leading to the formation of a stable metabolite known as Domperidone N-Oxide. lgcstandards.compharmaceresearch.com This specific metabolite has been identified and is available as a reference standard, confirming its role in the drug's biotransformation. lgcstandards.compharmaffiliates.com The enzymatic process of N-oxidation for tertiary amines is generally catalyzed by both cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems. hyphadiscovery.comnih.gov

The metabolic pathway of hydrolysis is relevant only to derivatives of this compound that contain a hydrolyzable acyl group, such as an ester or amide. This reaction is catalyzed by hydrolase enzymes like carboxylesterases. nih.gov For the core structure and its most common derivatives, such as domperidone, which lack such a functional group, this pathway is not applicable. The relevance of hydrolysis is therefore entirely dependent on the specific chemical structure of a given derivative.

Role of Cytochrome P450 Enzymes in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the metabolism of this compound derivatives. nih.gov Extensive research has demonstrated that the CYP3A subfamily, particularly CYP3A4 and CYP3A5, are the major enzymes responsible for both the N-dealkylation and hydroxylation of domperidone. nih.govnih.gov

The evidence for CYP3A4's primary role is multifaceted:

Correlation Studies : In studies using a panel of human liver microsomes, the rate of metabolite formation showed a very high correlation with the activity of CYP3A markers. nih.govucl.ac.uk